molecular formula C15H14N2O4 B555320 (2S)-N-(4-methyl-2-oxochromen-7-yl)-5-oxopyrrolidine-2-carboxamide CAS No. 66642-36-2

(2S)-N-(4-methyl-2-oxochromen-7-yl)-5-oxopyrrolidine-2-carboxamide

Cat. No.: B555320
CAS No.: 66642-36-2
M. Wt: 286.28 g/mol
InChI Key: GMVNXBGNKSQHIT-UHFFFAOYSA-N
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Description

(2S)-N-(4-methyl-2-oxochromen-7-yl)-5-oxopyrrolidine-2-carboxamide is a synthetic compound that combines the structural features of L-pyroglutamic acid and 4-methylcoumarin. This compound is known for its fluorogenic properties, making it useful in various biochemical assays and research applications .

Mechanism of Action

Target of Action

L-Pyroglutamic acid 7-amido-4-methylcoumarin is primarily targeted towards pyroglutamyl peptidase 1 and aminopeptidase A . These enzymes play crucial roles in protein degradation and regulation of bioactive peptides.

Mode of Action

This compound acts as a fluorogenic substrate for its target enzymes . Upon enzymatic cleavage, it releases a blue fluorescent solution, indicating the activity of the enzymes .

Result of Action

The cleavage of L-Pyroglutamic acid 7-amido-4-methylcoumarin by its target enzymes results in the release of a blue fluorescent solution . This fluorescence can be used as a marker for enzyme activity, providing a valuable tool for studying the function and regulation of pyroglutamyl peptidase 1 and aminopeptidase A.

Action Environment

The action, efficacy, and stability of L-Pyroglutamic acid 7-amido-4-methylcoumarin can be influenced by various environmental factors. For instance, it should be stored desiccated at -20°C and protected from light to maintain its stability

Biochemical Analysis

Biochemical Properties

L-Pyroglutamic acid 7-amido-4-methylcoumarin is a sensitive fluorogenic substrate for the enzyme proglutamyl peptidase 1 . Upon cleavage by this enzyme, it yields a blue fluorescent solution . This interaction between L-Pyroglutamic acid 7-amido-4-methylcoumarin and proglutamyl peptidase 1 is a key biochemical property of this compound.

Cellular Effects

The cellular effects of L-Pyroglutamic acid 7-amido-4-methylcoumarin are primarily related to its role as a substrate for proglutamyl peptidase 1 . The cleavage of this compound by the enzyme results in the production of a blue fluorescent solution . This fluorescence can be used as a marker in cellular studies, allowing researchers to track the activity of proglutamyl peptidase 1 within cells.

Molecular Mechanism

The molecular mechanism of action of L-Pyroglutamic acid 7-amido-4-methylcoumarin involves its interaction with the enzyme proglutamyl peptidase 1 . This enzyme cleaves the compound, resulting in the production of a blue fluorescent solution . This fluorescence is a direct result of the molecular interactions between L-Pyroglutamic acid 7-amido-4-methylcoumarin and proglutamyl peptidase 1.

Temporal Effects in Laboratory Settings

It is known that the compound should be stored desiccated at -20°C .

Metabolic Pathways

It is known that the compound is a substrate for the enzyme proglutamyl peptidase 1 .

Subcellular Localization

Given its role as a substrate for proglutamyl peptidase 1, it is likely that it is localized in the same subcellular compartments as this enzyme .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-N-(4-methyl-2-oxochromen-7-yl)-5-oxopyrrolidine-2-carboxamide typically involves the coupling of L-pyroglutamic acid with 7-amido-4-methylcoumarin. This process can be achieved through peptide coupling reactions using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under anhydrous conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale peptide synthesis techniques. These methods would ensure high purity and yield, suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

(2S)-N-(4-methyl-2-oxochromen-7-yl)-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized coumarin derivatives, while reduction can produce reduced amide derivatives .

Scientific Research Applications

(2S)-N-(4-methyl-2-oxochromen-7-yl)-5-oxopyrrolidine-2-carboxamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • L-Pyroglutamic acid 4-methyl-7-coumarinylamide
  • L-Pyroglutamic acid 4-methylumbelliferylamide

Uniqueness

(2S)-N-(4-methyl-2-oxochromen-7-yl)-5-oxopyrrolidine-2-carboxamide is unique due to its specific combination of L-pyroglutamic acid and 4-methylcoumarin, which imparts distinct fluorogenic properties. This makes it particularly useful in applications requiring sensitive detection of enzymatic activity .

Biological Activity

(2S)-N-(4-methyl-2-oxochromen-7-yl)-5-oxopyrrolidine-2-carboxamide, also known as a derivative of 5-oxopyrrolidine, has garnered attention in recent years for its potential biological activities, particularly in anticancer and antimicrobial domains. This compound integrates structural elements that may enhance its efficacy against various biological targets. This article reviews the synthesis, biological activities, and structure-activity relationships (SAR) of this compound based on diverse literature sources.

Chemical Structure and Properties

The molecular formula of this compound is C15H14N2O4C_{15}H_{14}N_{2}O_{4}. The compound features a chromenone moiety linked to a pyrrolidine ring, which is crucial for its biological activity. The synthesis of this compound typically involves multi-step reactions that include the formation of the oxopyrrolidine core followed by selective substitutions on the chromenone structure.

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine exhibit significant anticancer properties. Notably, the compound was tested against A549 human lung adenocarcinoma cells using an MTT assay to evaluate cell viability post-treatment. The results indicated a structure-dependent anticancer activity, with certain substitutions on the pyrrolidine enhancing efficacy:

Compound Viability (%) Substituent
Control100-
Compound 178–86Carboxylic acid
Compound 6644-Chlorophenyl
Compound 8564-Dimethylaminophenyl
Compound 21335-Nitrothienyl

The incorporation of specific substituents such as phenyl or nitrothienyl groups significantly reduced cell viability, indicating enhanced cytotoxicity towards cancer cells while maintaining lower toxicity towards non-cancerous cells .

Antimicrobial Activity

The antimicrobial potential of (2S)-N-(4-methyl-2-oxochromen-7-yl)-5-oxopyrrolidine derivatives was assessed against multidrug-resistant pathogens, including Staphylococcus aureus and Klebsiella pneumoniae. The compounds were screened using the broth microdilution method to determine minimum inhibitory concentrations (MIC):

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus<16Effective against MRSA
Klebsiella pneumoniae<32Moderate activity
Pseudomonas aeruginosa>128No significant activity

The results indicated that certain derivatives exhibited potent activity against resistant strains, suggesting their potential as therapeutic agents in treating infections caused by resistant bacteria .

Structure-Activity Relationships (SAR)

The SAR studies revealed that modifications to the core structure significantly influenced both anticancer and antimicrobial activities. For example:

  • Substituent Effects : The presence of electron-donating groups (e.g., dimethylamino) was found to enhance anticancer activity.
  • Ring Modifications : Alterations in the chromenone ring led to variations in potency against different cancer cell lines and pathogens.
  • Hydrophobic Interactions : Increased hydrophobicity often correlated with improved membrane permeability and bioactivity.

Case Studies

In one notable case study, a series of analogues were synthesized and tested for their ability to inhibit growth in A549 cells. Among these, compounds with thienyl substitutions showed remarkable efficacy, reducing cell viability significantly compared to controls. These findings underscore the importance of structural optimization in developing effective therapeutic agents .

Properties

IUPAC Name

N-(4-methyl-2-oxochromen-7-yl)-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-8-6-14(19)21-12-7-9(2-3-10(8)12)16-15(20)11-4-5-13(18)17-11/h2-3,6-7,11H,4-5H2,1H3,(H,16,20)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVNXBGNKSQHIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50408335
Record name CPD001317860
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66642-36-2
Record name CPD001317860
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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